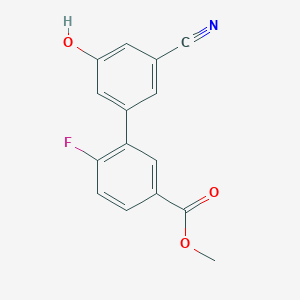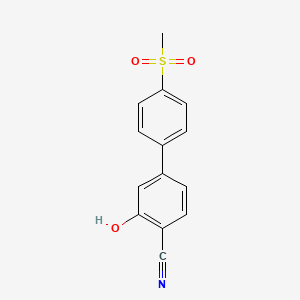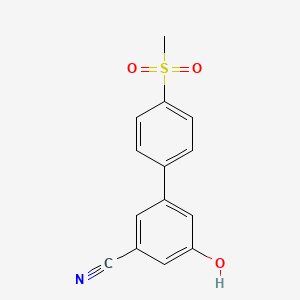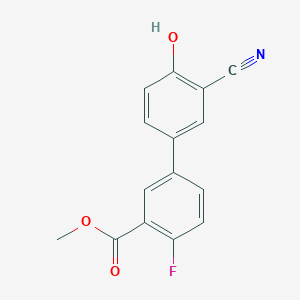
5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% (5-CEPC-95) is a compound that has been studied for its potential applications in scientific research. It is an organic compound belonging to the phenol group, and has been found to have a variety of biochemical and physiological effects.
科学的研究の応用
5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs. It has also been used to study the interaction between CYP2C9 and its inhibitors, as well as to study the metabolism of certain drugs. In addition, 5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% has been used to study the mechanism of action of certain drugs, such as the antidiabetic drug glimepiride.
作用機序
The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% is not fully understood, but it is believed to involve the inhibition of CYP2C9 activity. This inhibition is thought to be due to the presence of the chloro group on the molecule, which is believed to bind to the active site of the enzyme and prevent its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% are not fully understood. However, it has been found to have an inhibitory effect on the activity of CYP2C9, which can lead to changes in the metabolism of certain drugs. In addition, 5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% has been found to have an inhibitory effect on the activity of certain other enzymes, such as CYP2C19 and CYP2D6, which can lead to changes in the metabolism of certain drugs.
実験室実験の利点と制限
The use of 5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available. In addition, it is easy to synthesize and purify, and has a relatively low toxicity. However, there are also some limitations to its use in laboratory experiments. It is not very stable, and can quickly degrade in the presence of light or heat. In addition, it can be difficult to accurately measure its concentration, as it is highly volatile.
将来の方向性
The potential future directions for 5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% are numerous. It could be used to further study the interaction between CYP2C9 and its inhibitors, as well as to study the metabolism of certain drugs. In addition, it could be used to study the mechanism of action of certain drugs, such as the antidiabetic drug glimepiride. Furthermore, it could be used to study the biochemical and physiological effects of other compounds, such as drugs and other organic compounds. Finally, it could be used to study the effects of certain compounds on the activity of certain enzymes, such as CYP2C19 and CYP2D6.
合成法
5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol, 95% can be synthesized through a multi-step process involving the reaction of 2-chloro-4-ethoxybenzaldehyde with sodium cyanide in the presence of anhydrous sodium acetate. This reaction is then followed by the addition of hydrochloric acid and the subsequent addition of methanol to the reaction mixture. The resulting product is then purified by recrystallization from methanol and ethanol.
特性
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-2-19-13-3-4-14(15(16)8-13)11-5-10(9-17)6-12(18)7-11/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCDKNXPYQQDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684951 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-ethoxyphenyl)-3-cyanophenol | |
CAS RN |
1261986-84-8 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














